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An In-depth Technical Guide to the Molecular Structure of 2-Phenyl-1-pyridin-3-yl-ethanone

Abstract
This technical guide provides a comprehensive examination of the molecular structure,

properties, synthesis, and analysis of 2-Phenyl-1-pyridin-3-yl-ethanone (CAS No: 14627-92-

0). This compound, featuring a phenyl ring and a pyridine-3-yl moiety linked by a ketone

functional group, serves as a valuable scaffold in medicinal chemistry and a versatile

intermediate in organic synthesis. This document is intended for researchers, scientists, and

drug development professionals, offering in-depth technical details, field-proven insights into

experimental methodologies, and a robust framework for its application. We will delve into its

spectroscopic signature, chemical reactivity, and relevance in contemporary drug discovery,

grounded in authoritative references.

Introduction and Significance
2-Phenyl-1-pyridin-3-yl-ethanone is a heteroaromatic ketone with the molecular formula

C₁₃H₁₁NO.[1][2] Its structure is characterized by three key components: a phenyl ring, a central

carbonyl group (ketone), and a pyridine ring where the substitution is at the 3-position. This

unique arrangement of an electron-rich phenyl group and an electron-deficient (π-deficient)

pyridine ring imparts a distinct chemical character and reactivity profile.

The pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous

approved drugs and biologically active compounds.[3][4] Pyridine derivatives are known to
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exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-

inflammatory properties.[5][6] The title compound, as a building block, provides a gateway to

more complex molecules with potential therapeutic applications, such as inhibitors of HIV-1

transcription and novel agents for treating osteosarcoma.[7][8] Understanding its core

molecular structure and properties is therefore fundamental to leveraging its potential in drug

design and synthesis.

Physicochemical and Spectroscopic Properties
The foundational characteristics of a molecule are its physical and chemical properties, which

dictate its behavior in experimental settings.

Core Physicochemical Data
The key properties of 2-Phenyl-1-pyridin-3-yl-ethanone are summarized in the table below,

compiled from authoritative chemical databases.

Property Value Source(s)

CAS Number 14627-92-0 [1][9][10]

Molecular Formula C₁₃H₁₁NO [1][2]

Molecular Weight 197.23 g/mol [1][9]

Exact Mass 197.08406 g/mol [9][11]

Density 1.127 g/cm³ [9]

Boiling Point 352.6 °C at 760 mmHg [9]

Refractive Index 1.588 [9]

LogP 2.507 [9]

PSA (Polar Surface Area) 29.96 Å² [9]

Spectroscopic Profile for Structural Elucidation
Structural confirmation is a cornerstone of chemical synthesis. The following sections detail the

expected spectroscopic signatures for 2-Phenyl-1-pyridin-3-yl-ethanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.869860/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147400/
https://pubmed.ncbi.nlm.nih.gov/25155598/
https://pubmed.ncbi.nlm.nih.gov/34861640/
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.bldpharm.com/products/14627-92-0.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.thsci.com/14627-92-0.html
https://www.bldpharm.com/products/14627-92-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-2-_pyridin-3-yl_ethanone
https://www.bldpharm.com/products/14627-92-0.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://spectrabase.com/compound/KGKJmE3KNWc
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on both the phenyl and pyridine rings, as well as a characteristic singlet

for the methylene (-CH₂-) protons. The protons on the pyridine ring, particularly the one at

the C2 position, are expected to be the most downfield due to the electronegativity of the

nitrogen atom and the deshielding effect of the adjacent carbonyl group. The methylene

protons are deshielded by both the phenyl ring and the carbonyl group, likely appearing

around 4.3 ppm.[12]

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a highly deshielded

signal for the carbonyl carbon (C=O), typically appearing around 195-205 ppm.[13] Aromatic

carbons will resonate in the 120-150 ppm range, with the carbons of the pyridine ring

showing distinct shifts due to the influence of the nitrogen atom. The methylene carbon (-

CH₂-) signal is expected in the 45-55 ppm region. Spectroscopic data for the isomeric 2-

Phenyl-1-(4-pyridinyl)ethanone shows a similar pattern, which serves as a useful reference.

[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-
Phenyl-1-pyridin-3-yl-ethanone, the electron ionization (EI) mass spectrum would show a

prominent molecular ion (M⁺) peak at an m/z of 197, corresponding to its molecular weight.[11]

[14] Key fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene

carbon, leading to the formation of the pyridin-3-yl-carbonyl cation (m/z 106) and the benzyl

radical (m/z 91).

McLafferty rearrangement is not possible as there are no gamma-hydrogens.

Formation of the benzyl cation (tropylium ion) at m/z 91 is a very common and stable

fragment.

IR spectroscopy identifies the functional groups present. The IR spectrum of this molecule will

be dominated by a strong, sharp absorption band corresponding to the ketone C=O stretch,

typically found in the range of 1680-1700 cm⁻¹. Other significant peaks include C-H stretching
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from the aromatic rings (~3000-3100 cm⁻¹) and the methylene group (~2850-2950 cm⁻¹), and

C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone can be achieved through several

established organic chemistry reactions. A common and reliable approach involves the reaction

of a pyridine-derived nucleophile with a phenylacetyl electrophile, or vice versa.

Route A: Grignard Reaction Route B: Friedel-Crafts Acylation Analogue

Benzylmagnesium chloride
(CAS: 6921-34-2)

Intermediate Imine

 1. Add to Nitrile

Nicotinonitrile

2-Phenyl-1-pyridin-3-yl-ethanone
(CAS: 14627-92-0)

 2. Acidic Hydrolysis

Phenylacetyl chloride

2-Phenyl-1-pyridin-3-yl-ethanone

 Lewis Acid (e.g., AlCl₃)
(Note: Low yield due to N-acylation)

Pyridine

Click to download full resolution via product page

Caption: Common synthetic routes to 2-Phenyl-1-pyridin-3-yl-ethanone.

Expert Commentary: While Route B (Friedel-Crafts type) is conceptually simple, its practical

application to pyridine is problematic. The Lewis acid catalyst (AlCl₃) complexes strongly with

the lone pair on the pyridine nitrogen, deactivating the ring towards electrophilic substitution

and promoting undesirable side reactions. Therefore, Route A, utilizing an organometallic
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reagent like a Grignard reagent with a pyridine nitrile, is generally a more reliable and higher-

yielding strategy for this specific transformation.

Protocol 3.1: Synthesis via Grignard Reaction
This protocol describes a robust method starting from benzylmagnesium chloride and 3-

cyanopyridine (nicotinonitrile).

Self-Validation: This is a self-validating system. The success of the Grignard formation (Step 1)

is crucial and can be qualitatively checked (e.g., Gilman test). The final product's identity and

purity must be confirmed via the spectroscopic methods outlined in Section 2.2 and

chromatography (TLC, HPLC).

Methodology:

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere

(N₂ or Ar), add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl

ether or THF dropwise. An iodine crystal may be added to initiate the reaction. The reaction

is exothermic and should be controlled with an ice bath. Stir until the magnesium is

consumed.

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a

solution of nicotinonitrile in anhydrous THF dropwise. The choice of an anhydrous solvent is

critical to prevent quenching the highly basic Grignard reagent.

Reaction Quenching & Hydrolysis: After the addition is complete, allow the reaction to stir at

room temperature for 2-4 hours. Monitor by TLC. Carefully quench the reaction by slowly

adding it to a stirred solution of aqueous acid (e.g., 1 M HCl) cooled in an ice bath. This step

hydrolyzes the intermediate imine to the desired ketone.

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Final Purification: The crude product is then purified, typically by column chromatography on

silica gel, to yield the pure 2-Phenyl-1-pyridin-3-yl-ethanone.
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Chemical Reactivity
The molecule possesses several reactive sites, making it a versatile synthetic intermediate.

Caption: Chemical reactivity map of 2-Phenyl-1-pyridin-3-yl-ethanone.

Ketone Carbonyl: The electrophilic carbon of the ketone is susceptible to nucleophilic attack.

A primary example is its reduction using agents like sodium borohydride (NaBH₄) to form the

corresponding secondary alcohol, 2-phenyl-1-(pyridin-3-yl)ethanol.[15]

α-Methylene Protons: The protons on the methylene carbon are acidic due to the electron-

withdrawing effect of the adjacent carbonyl group. They can be removed by a suitable base

to form an enolate, which can then act as a nucleophile in reactions like aldol condensations

or alkylations.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and

nucleophilic. It can be protonated by acids to form a pyridinium salt or alkylated with alkyl

halides. This can also lead to the formation of the corresponding N-oxide upon treatment

with an oxidizing agent like m-CPBA.[16]

Applications in Drug Discovery and Development
The structural motif of 2-Phenyl-1-pyridin-3-yl-ethanone is of significant interest to medicinal

chemists. The pyridine ring can act as a hydrogen bond acceptor and its basic nitrogen allows

for salt formation, which can improve the aqueous solubility and pharmacokinetic properties of

a drug candidate.[3][17]

Antiviral Research: Phenyl-pyridin-ethanone-based structures have been investigated as iron

chelators that can inhibit HIV-1 transcription.[7] These compounds were shown to modulate

the activity of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for viral gene

expression.[7] This provides a mechanistic basis for developing novel anti-HIV therapeutics.

Antimicrobial Agents: Pyridine derivatives are widely explored for their antimicrobial

properties.[6] Molecules incorporating the phenyl-pyridin-ethanone scaffold can be further

functionalized to create derivatives with activity against pathogenic bacteria and fungi. For

example, related oxadiazole derivatives have shown significant antibacterial activity,

particularly against Escherichia coli.[4][18]
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Oncology: The core structure is a building block for more complex heterocyclic systems. For

instance, derivatives of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have been identified as

potent inhibitors of osteosarcoma cell proliferation both in vitro and in vivo.[8] This highlights

the utility of the scaffold in generating leads for cancer therapy.

COX-2 Inhibition: A methylated and sulfonylated analogue, 1-(6-methylpyridin-3-yl)-2-[4-

(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib, a

selective COX-2 inhibitor used to treat arthritis and pain.[16][19][20] This demonstrates the

direct industrial relevance of this chemical class in pharmaceutical manufacturing.

Toxicological and Safety Considerations
Specific toxicological data for 2-Phenyl-1-pyridin-3-yl-ethanone is not extensively

documented. However, based on its constituent pyridine moiety, appropriate safety precautions

are warranted. Pyridine itself can cause hepatic and renal effects upon exposure.[21] Standard

laboratory safety protocols should be followed when handling this compound, including the use

of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume

hood. For disposal, local environmental regulations must be adhered to.

Conclusion
2-Phenyl-1-pyridin-3-yl-ethanone is a molecule of significant synthetic and medicinal value.

Its structure, defined by the interplay between a phenyl ring, a ketone linker, and a pyridine-3-yl

group, gives rise to a rich chemical reactivity and a predictable spectroscopic signature. This

guide has provided a comprehensive overview of its synthesis via robust methods like the

Grignard reaction, its detailed structural analysis through NMR, MS, and IR spectroscopy, and

its role as a privileged scaffold in the development of novel therapeutics. For professionals in

drug discovery, this compound represents a versatile starting point for the rational design of

new chemical entities targeting a range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 14627-92-0|2-Phenyl-1-(pyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

2. 1-Phenyl-2-(pyridin-3-yl)ethanone | C13H11NO | CID 238335 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC
[pmc.ncbi.nlm.nih.gov]

7. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate
CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for
proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

9. 2-PHENYL-1-PYRIDIN-3-YL-ETHANONE | CAS#:14627-92-0 | Chemsrc [chemsrc.com]

10. 14627-92-0 | 2-Phenyl-1-pyridin-3-yl-ethanone | Tetrahedron [thsci.com]

11. spectrabase.com [spectrabase.com]

12. 2-PHENYL-1,3-INDANDIONE(83-12-5) 1H NMR [m.chemicalbook.com]

13. rsc.org [rsc.org]

14. PubChemLite - 2-phenyl-1-(pyridin-2-yl)ethan-1-one (C13H11NO)
[pubchemlite.lcsb.uni.lu]

15. benchchem.com [benchchem.com]

16. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-
(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents
[patents.google.com]

17. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b081105?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/14627-92-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-2-_pyridin-3-yl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-2-_pyridin-3-yl_ethanone
https://www.researchgate.net/publication/349450408_Pyridones_in_drug_discovery_Recent_advances
https://www.mdpi.com/2218-0532/89/4/52
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.869860/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147400/
https://pubmed.ncbi.nlm.nih.gov/25155598/
https://pubmed.ncbi.nlm.nih.gov/25155598/
https://pubmed.ncbi.nlm.nih.gov/25155598/
https://pubmed.ncbi.nlm.nih.gov/34861640/
https://pubmed.ncbi.nlm.nih.gov/34861640/
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.thsci.com/14627-92-0.html
https://spectrabase.com/compound/KGKJmE3KNWc
https://m.chemicalbook.com/SpectrumEN_83-12-5_1hnmr.htm
https://www.rsc.org/suppdata/c7/ob/c7ob02471a/c7ob02471a1.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/256073
https://pubchemlite.lcsb.uni.lu/e/compound/256073
https://www.benchchem.com/product/b1582911
https://patents.google.com/patent/US20120232281A1/en
https://patents.google.com/patent/US20120232281A1/en
https://patents.google.com/patent/US20120232281A1/en
https://pubmed.ncbi.nlm.nih.gov/33609656/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. mdpi.com [mdpi.com]

19. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

20. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-
(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

21. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf
[ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Phenyl-1-pyridin-3-yl-ethanone molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081105#2-phenyl-1-pyridin-3-yl-ethanone-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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